Cas no 5012-80-6 (Hydrazinecarbothioamide,2-[2-(hydroxyimino)-1-methylpropylidene]-)
![Hydrazinecarbothioamide,2-[2-(hydroxyimino)-1-methylpropylidene]- structure](https://it.kuujia.com/scimg/cas/5012-80-6x500.png)
5012-80-6 structure
Nome del prodotto:Hydrazinecarbothioamide,2-[2-(hydroxyimino)-1-methylpropylidene]-
Hydrazinecarbothioamide,2-[2-(hydroxyimino)-1-methylpropylidene]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Hydrazinecarbothioamide,2-[2-(hydroxyimino)-1-methylpropylidene]-
- Biacetyl oxime thiosemicarbazone
- Diacetyl monoxime thiosemicarbazone
- 2-[2-(Hydroxyimino)-1-methylpropylidene]hydrazinecarbothioamide
- 3-(Hydroxyimino)-2-butanone thiosemicarbazone
- 3-Hydroxy-imino-butanon-(2)-thiosemicarbazon
- 3-hydroxyiminobutanone thiosemicarbazone
- diacetyl monooxime thiosemicarbazone
- diacetyloxime thiosemicarbazone
- 91419-16-8
- Hydrazinecarbothioamide, 2-[2-(hydroxyimino)-1-methylpropylidene]-
- Hydrazinecarbothioamide, 2-[2-(hydroxyimino)-1-methylpropylidene]-, (E,E)-
- NSC 708
- YPH8Y4XX9H
- Diacetyl oxime thiosemicarbazone
- Hydrazinecarbothioamide, 2-(2-(hydroxyimino)-1-methylpropylidene)-
- 2,3-Butanedione, oxime thiosemicarbazone
- AI3-52318
- [[3-(Hydroxyimino)butan-2-ylidene]amino]thiourea
- 5012-80-6
- Diacetyloxime thiosemiicarbazone
- N'-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]-1-sulfanylmethanimidamide
- Diacetyl thiosemicarbazone oxime
- (3-hydroxyiminobutan-2-ylideneamino)thiourea
- DTXSID8063676
- NSC-708
-
- Inchi: InChI=1S/C5H10N4OS/c1-3(4(2)9-10)7-8-5(6)11/h10H,1-2H3,(H3,6,8,11)/b7-3+,9-4+
- Chiave InChI: JYFXRMZMTBRMHZ-DDEWIXKASA-N
- Sorrisi: CC(=NNC(=S)N)C(=NO)C
Proprietà calcolate
- Massa esatta: 174.0577
- Massa monoisotopica: 174.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112A^2
- XLogP3: -0.3
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: 266.1°C at 760 mmHg
- Punto di infiammabilità: 114.7°C
- Indice di rifrazione: 1.61
- PSA: 83
- LogP: 1.13680
Hydrazinecarbothioamide,2-[2-(hydroxyimino)-1-methylpropylidene]- Letteratura correlata
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
5012-80-6 (Hydrazinecarbothioamide,2-[2-(hydroxyimino)-1-methylpropylidene]-) Prodotti correlati
- 1096325-27-7(1-(oxolan-2-ylmethyl)pyrrolidin-3-amine)
- 2411235-55-5(N-{2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyethyl}prop-2-enamide)
- 857537-46-3(3,5-Dibromo-4-hydroxybenzohydrazide)
- 2229473-47-4(1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluorocyclopropylmethanamine)
- 308845-91-2(Methyl 5-(bromomethyl)-2-cyanobenzoate)
- 300353-13-3(Benzeneacetamide, α-(cyclopentylmethyl)-4-(methylsulfonyl)-N-2-thiazolyl-, (αR)-)
- 2680839-83-0(benzyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate)
- 2138080-54-1(ethyl 3-cyano-2-hydroxy-2-(1,3-oxazol-2-yl)but-3-enoate)
- 2055849-17-5((4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride)
- 2867-59-6(3-Aminobutan-1-ol)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
